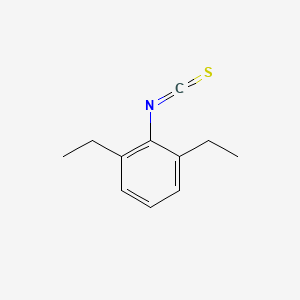

2,6-Diethylphenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-diethyl-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c1-3-9-6-5-7-10(4-2)11(9)12-8-13/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPPZHPTDMQNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179990 | |

| Record name | 2,6-Diethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25343-69-5 | |

| Record name | 2,6-Diethylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25343-69-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylphenyl Isothiocyanate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided herein is for research and informational purposes only. 2,6-Dimethylphenyl isothiocyanate is intended for laboratory research use and not for diagnostic or therapeutic purposes.[1]

Introduction

This technical guide provides a comprehensive overview of 2,6-Dimethylphenyl isothiocyanate (CAS No. 19241-16-8). Isothiocyanates are a class of organosulfur compounds characterized by the -N=C=S functional group.[2] They are known for their high reactivity and are valuable intermediates in the synthesis of a wide range of biologically active heterocyclic compounds and find applications in medicinal chemistry and materials science.[2][3][4] Notably, many isothiocyanates are found in cruciferous vegetables and have been investigated for their antimicrobial and anti-cancer properties.[5][6][7] This document will focus on the chemical properties, synthesis, and potential applications of the 2,6-dimethylphenyl derivative.

It is important to note that while the user requested information on "2,6-Diethylphenyl isothiocyanate," publicly available scientific data predominantly refers to 2,6-Dimethylphenyl isothiocyanate . This guide will proceed with the available information on the dimethyl compound.

Chemical and Physical Properties

2,6-Dimethylphenyl isothiocyanate is a liquid at room temperature and should be stored in a cool place.[8][9] It is sensitive to moisture and hydrolyzes in water.[10]

| Property | Value | Source |

| CAS Number | 19241-16-8 | [1][8][9][11][12] |

| Molecular Formula | C9H9NS | [1][11] |

| Molecular Weight | 163.24 g/mol | [1][11][12] |

| Appearance | Liquid | [9] |

| Density | 1.085 g/mL at 25 °C | [8] |

| Boiling Point | 247 °C | |

| Refractive Index | n20/D 1.627 | |

| Purity | ≥98% | [9] |

| Storage Temperature | 2-8°C | [9] |

Synthesis Protocols

Several methods for the synthesis of 2,6-Dimethylphenyl isothiocyanate have been reported. Below are detailed experimental protocols for two common approaches.

Method 1: From N-(2,6-dimethylphenyl)acetamide

This method involves the reaction of N-(2,6-dimethylphenyl)acetamide with sodium hydride and carbon disulfide.

Experimental Protocol:

-

Suspend 2.5 g (0.05 mol) of sodium hydride in a mixture of 40 ml of dry dimethylacetamide and 40 ml of dry benzene.

-

Add 0.05 mole of N-(2,6-dimethylphenyl)acetamide to the suspension.

-

Once the evolution of hydrogen has ceased, cool the mixture in an ice and water bath.

-

With stirring, slowly add 0.075 mole of carbon disulfide.

-

Continue stirring the mixture at room temperature for 20 minutes.

-

Pour the reaction mixture into water and extract with toluene.

-

Dry the organic layer over sodium sulfate and evaporate the solvent.

-

Distill the residue to yield 2,6-dimethylphenylisothiocyanate (yield: 6.1 g, 74%).[13]

Method 2: From 2,6-dimethylaniline Derivative

A patented method describes the preparation from an ammonium salt of dithiocarbamic acid.

Experimental Protocol:

-

Dissolve 2,6-dimethylanilino thionothiolic ammonium formate in water.

-

Under stirring, add a 1g/20ml aqueous solution of 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH).

-

After the reaction is complete, filter off the precipitate to obtain the liquid product.[14] This method avoids the use of heavy metals like lead and the highly toxic phosgene.[14]

Chemical Reactivity and Applications

The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is central to its utility as a synthetic building block.[2]

Key Applications:

-

Synthesis of Heterocyclic Compounds: 2,6-Dimethylphenyl isothiocyanate is a precursor for synthesizing various heterocyclic compounds, many of which exhibit biological activity.[2][14]

-

Pharmaceutical and Agrochemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and pesticides.[14] For instance, it is an intermediate for the veterinary sedative and anesthetic, Jingsongling.[14]

-

Chromatography: This compound has been used in the preparation of derivatized β-cyclodextrins, which act as chiral stationary phases in normal-phase liquid chromatography for separating enantiomers.[15]

-

Thiourea Derivatives: Isothiocyanates readily react with amines to form thiourea derivatives.[4] Thioureas are a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[16]

Biological Context of Isothiocyanates

While specific biological studies on 2,6-dimethylphenyl isothiocyanate are not extensively documented in the public domain, the broader class of isothiocyanates has been the subject of significant research.

-

Anticancer Activity: Many isothiocyanates, such as sulforaphane and phenethyl isothiocyanate (PEITC), are known to exhibit anti-cancer properties by inducing apoptosis, arresting the cell cycle, and modulating various signaling pathways.[5][17]

-

Antimicrobial Properties: Isothiocyanates have demonstrated activity against a range of human pathogens, including bacteria and fungi.[6][7] Aromatic isothiocyanates are often more potent antimicrobial agents than their aliphatic counterparts.[7]

-

Anti-inflammatory and Antioxidant Effects: Isothiocyanates can modulate inflammatory pathways and exhibit antioxidant effects by activating the Nrf2 pathway.[7][18]

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic utility of isothiocyanates.

Caption: Reaction of 2,6-Dimethylphenyl Isothiocyanate with an amine to form a substituted thiourea.

Caption: General synthetic workflow from a starting aniline derivative to heterocyclic compounds.

References

- 1. scbt.com [scbt.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. nbinno.com [nbinno.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections [mdpi.com]

- 7. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 8. Dimethylphenyl Isothiocyanate Supplier - Check Now! [thiophosgene.co.in]

- 9. lookchem.com [lookchem.com]

- 10. 2,6-DIMETHYLPHENYL ISOTHIOCYANATE CAS#: 19241-16-8 [m.chemicalbook.com]

- 11. 2,6-Dimethylphenyl isothiocyanate - High purity | EN [georganics.sk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. prepchem.com [prepchem.com]

- 14. CN102993073A - Preparation process of 2, 6-dimethylphenyl isothiocyanate - Google Patents [patents.google.com]

- 15. 2,6-Dimethylphenyl isothiocyanate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 16. mdpi.com [mdpi.com]

- 17. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of 2,6-Diethylphenyl Isothiocyanate

Disclaimer: Publicly available scientific data on 2,6-Diethylphenyl isothiocyanate is limited. This guide provides information on the closely related analog, 2,6-Dimethylphenyl isothiocyanate, for comparative purposes and outlines general experimental protocols applicable to aryl isothiocyanates.

Introduction

2,6-Disubstituted phenyl isothiocyanates are a class of organic compounds characterized by a benzene ring substituted at the 2 and 6 positions and a reactive isothiocyanate (-N=C=S) functional group. These compounds and their derivatives are of interest to researchers in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates. This technical guide focuses on the physicochemical properties of this compound, providing available data and contextual information from its close analog, 2,6-Dimethylphenyl isothiocyanate.

Physicochemical Properties

Table 1: Physicochemical Properties of 2,6-Dimethylphenyl Isothiocyanate

| Property | Value | Reference |

| Molecular Formula | C₉H₉NS | [1] |

| Molecular Weight | 163.24 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 247 °C (lit.) | [3] |

| Density | 1.085 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.627 (lit.) | |

| Solubility | Hydrolyzes in water | [3][5] |

| Storage Temperature | 2-8°C | [5] |

| CAS Number | 19241-16-8 | [1][2][4][6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly documented in the available literature. However, general methods for the preparation and characterization of aryl isothiocyanates can be adapted.

General Synthesis of Aryl Isothiocyanates

A common method for synthesizing aryl isothiocyanates involves the reaction of the corresponding aniline with thiophosgene or a thiophosgene equivalent. A general procedure is outlined below.

Workflow for the Synthesis of Aryl Isothiocyanates

Caption: General workflow for the synthesis of aryl isothiocyanates.

Methodology:

-

Reaction Setup: 2,6-Diethylaniline is dissolved in an inert solvent such as dichloromethane in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Base Addition: A base, typically a tertiary amine like triethylamine, is added to the solution to act as a proton scavenger.

-

Thiophosgene Addition: The reaction mixture is cooled to a low temperature (e.g., 0 °C), and thiophosgene is added dropwise. The reaction is highly exothermic and thiophosgene is toxic and corrosive, requiring careful handling in a fume hood.

-

Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

Drying and Concentration: The combined organic layers are dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure this compound.

Various methods for the synthesis of isothiocyanates from amines have been reviewed, offering alternative reagents and conditions that may be suitable.[7][8][9]

Analytical Methods

The characterization of this compound would typically involve spectroscopic methods and chromatography.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like aryl isothiocyanates.

Workflow for GC-MS Analysis

Caption: General workflow for GC-MS analysis of an aryl isothiocyanate.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The compound is vaporized and travels through a capillary column, where it is separated from other components based on its boiling point and interaction with the stationary phase.

-

Ionization and Detection: The separated compound enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio.

-

Data Analysis: The retention time from the GC and the mass spectrum from the MS provide a highly specific identification of the compound.

General protocols for the GC-MS analysis of organic compounds can be adapted for this specific analyte.[10]

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of isothiocyanates is known to exhibit a range of biological effects. For instance, isothiocyanates derived from cruciferous vegetables have been studied for their potential anti-cancer, anti-inflammatory, and antimicrobial properties.[11][12] These activities are often attributed to their ability to modulate various signaling pathways, including the Keap1-Nrf2 and NF-κB pathways.[11][13]

It is crucial to note that the biological effects of one isothiocyanate cannot be directly extrapolated to another, as small changes in chemical structure can lead to significant differences in activity. Therefore, any investigation into the biological properties of this compound would require dedicated experimental studies.

Conclusion

While specific data on this compound is scarce, this guide provides a framework for researchers by summarizing the properties of a close structural analog and outlining general experimental protocols for synthesis and analysis. The information presented here serves as a starting point for further investigation into the physicochemical properties and potential applications of this compound. Future research is needed to elucidate the specific characteristics and biological activities of this compound.

References

- 1. scbt.com [scbt.com]

- 2. lookchem.com [lookchem.com]

- 3. 2,6-DIMETHYLPHENYL ISOTHIOCYANATE | 19241-16-8 [chemicalbook.com]

- 4. Dimethylphenyl Isothiocyanate Supplier - Check Now! [thiophosgene.co.in]

- 5. 2,6-DIMETHYLPHENYL ISOTHIOCYANATE CAS#: 19241-16-8 [m.chemicalbook.com]

- 6. 2,6-Dimethylphenyl isothiocyanate - High purity | EN [georganics.sk]

- 7. cbijournal.com [cbijournal.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 12. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,6-Diethylphenyl Isothiocyanate

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2,6-Diethylphenyl isothiocyanate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is an aromatic organic compound characterized by a phenyl ring substituted with two ethyl groups at positions 2 and 6, and an isothiocyanate (-N=C=S) functional group. The steric hindrance imposed by the two ethyl groups adjacent to the isothiocyanate moiety influences its reactivity and molecular conformation.

Molecular Identity and Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NS | --INVALID-LINK-- |

| Molecular Weight | 191.29 g/mol | --INVALID-LINK-- |

| CAS Number | 25343-69-5 | --INVALID-LINK-- |

Structural Diagram:

Synthesis

General Experimental Protocol: Synthesis from 2,6-Diethylaniline

This protocol is based on the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, followed by desulfurization.

Materials:

-

2,6-Diethylaniline

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

A desulfurylating agent (e.g., tosyl chloride, cyanuric chloride)

-

Anhydrous organic solvent (e.g., dichloromethane, toluene)

-

Aqueous workup solutions (e.g., water, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diethylaniline and a slight excess of the chosen base in an anhydrous organic solvent.

-

Cool the mixture in an ice bath.

-

Slowly add a slight excess of carbon disulfide to the stirred solution.

-

Allow the reaction to stir at room temperature for several hours to facilitate the formation of the dithiocarbamate salt intermediate.

-

Cool the reaction mixture again in an ice bath.

-

Add the desulfurylating agent portion-wise to the mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Spectroscopic Data

3.1. Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 191, corresponding to the molecular weight of the compound.

Key Fragmentation Peaks:

| m/z | Interpretation |

| 191 | Molecular Ion [M]⁺ |

| 176 | [M - CH₃]⁺ |

| 162 | [M - C₂H₅]⁺ |

Data sourced from the NIST WebBook.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the functional groups present in the molecule.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2100 | -N=C=S | Asymmetric stretch |

| ~3000-2850 | C-H (alkyl) | Stretch |

| ~1600, ~1470 | C=C (aromatic) | Stretch |

Data sourced from the NIST WebBook.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for this compound is not currently available. However, the expected chemical shifts and splitting patterns can be predicted based on the molecular structure.

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (3H): A multiplet in the region of δ 7.0-7.3 ppm.

-

Methylene Protons (-CH₂-) (4H): A quartet in the region of δ 2.5-2.8 ppm, coupled to the methyl protons.

-

Methyl Protons (-CH₃) (6H): A triplet in the region of δ 1.1-1.3 ppm, coupled to the methylene protons.

Predicted ¹³C NMR Spectrum:

-

Isothiocyanate Carbon (-N=C=S): A broad signal in the region of δ 120-140 ppm. This signal is often broad and difficult to observe due to the quadrupolar relaxation of the adjacent nitrogen atom.

-

Aromatic Carbons: Signals in the region of δ 125-145 ppm.

-

Methylene Carbon (-CH₂-): A signal in the region of δ 20-30 ppm.

-

Methyl Carbon (-CH₃): A signal in the region of δ 10-15 ppm.

Reactivity and Potential Applications

The isothiocyanate functional group is a versatile electrophile that readily reacts with nucleophiles such as amines, thiols, and alcohols. The steric hindrance from the two ortho-ethyl groups in this compound may modulate its reactivity compared to less substituted analogs.

Potential applications of this compound are likely to be in the synthesis of:

-

Thiourea derivatives: Through reaction with primary and secondary amines.

-

Thiocarbamate derivatives: Through reaction with alcohols.

-

Dithiocarbamate derivatives: Through reaction with thiols.

These derivatives are of interest in medicinal chemistry and materials science.

Biological Activity and Signaling Pathways

While no specific biological studies have been reported for this compound, the broader class of isothiocyanates is well-known for a range of biological activities.

General Biological Activities of Isothiocyanates:

-

Anticancer: Isothiocyanates have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

-

Antimicrobial: They exhibit activity against a range of bacteria and fungi.

-

Anti-inflammatory: Isothiocyanates can modulate inflammatory pathways.

Associated Signaling Pathways:

Isothiocyanates are known to interact with several key signaling pathways, including:

-

Keap1-Nrf2-ARE Pathway: Many isothiocyanates are potent inducers of the Nrf2 antioxidant response element (ARE) pathway, which upregulates the expression of cytoprotective genes.

-

NF-κB Pathway: They can inhibit the pro-inflammatory NF-κB signaling pathway.

It is plausible that this compound shares some of these biological properties, making it a compound of interest for further investigation in drug discovery and development. However, experimental validation is required to confirm these potential activities.

2,6-Diethylphenyl isothiocyanate synthesis from 2,6-diethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2,6-diethylphenyl isothiocyanate from its precursor, 2,6-diethylaniline. Isothiocyanates are pivotal intermediates in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. The sterically hindered nature of the 2,6-diethylphenyl moiety presents unique challenges and considerations in its synthesis. This document details the prevalent synthetic methodologies, including the widely utilized dithiocarbamate pathway with various activating agents and the classical thiophosgene approach. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate practical application in a laboratory setting.

Introduction

This compound is a valuable reagent in organic synthesis, primarily serving as a building block for molecules with therapeutic or biological activity. The isothiocyanate functional group (-N=C=S) is highly reactive towards nucleophiles, enabling the construction of thioureas, thiazoles, and other sulfur and nitrogen-containing heterocycles. The 2,6-diethyl substitution pattern provides steric bulk, which can be leveraged to modulate the pharmacological properties of the final compounds, such as receptor binding selectivity and metabolic stability.

This guide focuses on the conversion of 2,6-diethylaniline to this compound, a key transformation for accessing this important synthetic intermediate.

Synthetic Methodologies

The synthesis of aryl isothiocyanates from anilines is a well-established transformation in organic chemistry. The primary methods involve the use of a thiocarbonyl source to introduce the "=C=S" moiety. The most common approaches are the dithiocarbamate pathway and the use of thiophosgene and its analogs.

The Dithiocarbamate Pathway

This is the most widely employed and generally safer alternative to the use of highly toxic thiophosgene. The reaction proceeds in two main steps:

-

Formation of a dithiocarbamate salt: 2,6-diethylaniline is reacted with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt.

-

Decomposition of the dithiocarbamate salt: The salt is then treated with a desulfurizing or activating agent to eliminate a molecule of hydrogen sulfide or a related species, yielding the desired isothiocyanate.

A variety of reagents can be used for the decomposition step, offering a range of reaction conditions and selectivities.

The Thiophosgene Method

This classical method involves the direct reaction of 2,6-diethylaniline with thiophosgene (CSCl₂). While often efficient and high-yielding, the extreme toxicity of thiophosgene necessitates stringent safety precautions and limits its use in many laboratory settings.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Method 1: Dithiocarbamate Pathway with Lead Nitrate

This protocol is adapted from the general procedure for the synthesis of aryl isothiocyanates and is a robust method for laboratory-scale preparations.[1]

Step 1: Formation of Ammonium 2,6-diethylphenyldithiocarbamate

-

In a round-bottom flask equipped with a mechanical stirrer and cooled in an ice-salt bath (0-10 °C), combine carbon disulfide and concentrated aqueous ammonia.

-

Slowly add 2,6-diethylaniline to the stirred mixture over a period of 20-30 minutes, maintaining the temperature below 10 °C.

-

Continue stirring for an additional 30-60 minutes after the addition is complete.

-

Allow the reaction mixture to stand for a further 30 minutes, during which the ammonium 2,6-diethylphenyldithiocarbamate salt will precipitate.

Step 2: Decomposition with Lead Nitrate

-

Dissolve the precipitated dithiocarbamate salt in water.

-

To this solution, add a solution of lead nitrate in water with constant stirring. A precipitate of lead sulfide will form.

-

The this compound is then isolated by steam distillation. The distillate is collected in a receiver containing a small amount of dilute sulfuric acid.

-

The oily product is separated from the aqueous layer, dried over a suitable drying agent (e.g., anhydrous calcium chloride or magnesium sulfate), and purified by vacuum distillation.

Method 2: Dithiocarbamate Pathway with Tosyl Chloride

This method offers a milder alternative to heavy metal-based decomposition agents.

-

In a suitable solvent, dissolve 2,6-diethylaniline and a base, such as triethylamine.

-

Add carbon disulfide to the solution to form the triethylammonium dithiocarbamate salt in situ.

-

To this mixture, add tosyl chloride as the activating agent.

-

The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Work-up involves washing the reaction mixture with water and dilute acid to remove salts and excess base, followed by extraction of the product into an organic solvent.

-

The organic layer is dried and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Method 3: Thiophosgene Method

Extreme caution must be exercised when using thiophosgene due to its high toxicity. This reaction should only be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolve 2,6-diethylaniline in a suitable inert solvent, such as dichloromethane or chloroform, in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene in the same solvent to the stirred aniline solution. An excess of thiophosgene is often used to ensure complete conversion.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed until the reaction is complete.

-

The reaction mixture is then washed with water and dilute acid to remove any unreacted starting material and byproducts.

-

The organic layer is dried, and the solvent is evaporated. The resulting crude this compound is purified by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for the different synthetic methods. Please note that yields for this compound may vary and the data presented for general aryl isothiocyanates serves as a reference.

| Method | Key Reagents | Typical Solvent(s) | Typical Reaction Temperature | Typical Yield (Aryl Isothiocyanates) | Purification Method |

| Dithiocarbamate with Lead Nitrate | 2,6-diethylaniline, CS₂, NH₄OH, Pb(NO₃)₂ | Water | 0-10 °C (salt formation), 100 °C (distillation) | 74-78%[1] | Steam Distillation, Vacuum Distillation |

| Dithiocarbamate with Tosyl Chloride | 2,6-diethylaniline, CS₂, Et₃N, TsCl | Dichloromethane, Chloroform | Room Temperature | Good | Extraction, Vacuum Distillation/Chromatography |

| Thiophosgene | 2,6-diethylaniline, CSCl₂ | Dichloromethane, Chloroform | 0 °C to Reflux | ≥72%[2] | Extraction, Vacuum Distillation |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic pathways to this compound.

Caption: Generalized experimental workflow for synthesis.

Conclusion

The synthesis of this compound from 2,6-diethylaniline is readily achievable through established synthetic methodologies. The dithiocarbamate pathway, particularly with non-heavy metal activating agents like tosyl chloride, represents a practical and safer approach for most laboratory settings. While the thiophosgene method is also effective, its application is limited by the hazardous nature of the reagent. The choice of method will ultimately depend on the scale of the synthesis, available resources, and safety infrastructure. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

Spectroscopic and Mechanistic Profile of 2,6-Diethylphenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2,6-Diethylphenyl isothiocyanate. Due to the limited availability of experimental nuclear magnetic resonance (NMR) data for this specific compound, this guide also includes comparative data for the closely related 2,6-dimethylphenyl isothiocyanate and predicted NMR values to facilitate research and characterization. Furthermore, detailed experimental protocols for acquiring the necessary spectroscopic data are provided, alongside an exploration of the broader biological context and potential mechanisms of action for aryl isothiocyanates.

Spectroscopic Data

The unique structural features of this compound give rise to a distinct spectroscopic profile. The following sections summarize the available mass spectrometry and infrared spectroscopy data, along with a comparative and predictive analysis for ¹H and ¹³C NMR spectroscopy.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound reveals a characteristic fragmentation pattern. The molecular ion peak and key fragments are presented in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 191 | 100 | [M]⁺ |

| 176 | 80 | [M - CH₃]⁺ |

| 162 | 40 | [M - C₂H₅]⁺ |

| 134 | 30 | [M - C₂H₅ - C₂H₄]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by a strong, sharp absorption band in the 2200-2000 cm⁻¹ region, which is indicative of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. Other significant absorption bands are detailed in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2970-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 2185-2040 | Strong, Sharp | -N=C=S asymmetric stretch |

| 1580-1450 | Medium | C=C stretch (aromatic) |

| 1465 | Medium | CH₂ bend |

| 1380 | Medium | CH₃ bend |

| 770 | Strong | C-H bend (aromatic, ortho-disubstituted) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 3H | Ar-H |

| ~2.7 | q | 4H | -CH₂-CH₃ |

| ~1.2 | t | 6H | -CH₂-CH₃ |

Experimental ¹H NMR Data for 2,6-Dimethylphenyl Isothiocyanate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.18-7.08 | m | 3H | Ar-H |

| 2.39 | s | 6H | Ar-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Ar-C (ipso, attached to ethyl) |

| ~135 | -N=C=S |

| ~130 | Ar-C (ipso, attached to NCS) |

| ~128 | Ar-CH |

| ~126 | Ar-CH |

| ~25 | -CH₂-CH₃ |

| ~15 | -CH₂-CH₃ |

Experimental ¹³C NMR Data for 2,6-Dimethylphenyl Isothiocyanate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 135.8 | Ar-C (ipso, attached to methyl) |

| 132.5 | -N=C=S |

| 130.2 | Ar-C (ipso, attached to NCS) |

| 128.4 | Ar-CH |

| 127.9 | Ar-CH |

| 18.7 | Ar-CH₃ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

-

Data Acquisition: The assembled plates are mounted in the sample holder of an FTIR spectrometer.

-

The spectrum is acquired over the range of 4000-400 cm⁻¹, with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the clean salt plates is typically subtracted.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet.

-

For ¹H NMR, the acquisition parameters are set, including the number of scans, pulse width, and acquisition time.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, and the resulting spectra are phased and baseline-corrected. The chemical shifts are referenced to the TMS signal (0 ppm).

Biological Context and Potential Applications

While specific biological data for this compound is not extensively documented, the broader class of aryl isothiocyanates is known for a range of biological activities, including antimicrobial and anticancer properties. These effects are often attributed to the electrophilic nature of the isothiocyanate group, which can react with nucleophilic cellular components, such as cysteine residues in proteins.

General Mechanism of Action of Isothiocyanates

Isothiocyanates are known to modulate various cellular processes. A generalized mechanism of action is the inhibition of deubiquitinating enzymes (DUBs), which can lead to the degradation of anti-apoptotic proteins and oncogenic fusion proteins. Additionally, isothiocyanates can influence the activity of phase I and phase II metabolic enzymes, which are involved in the detoxification of carcinogens.

Experimental and logical Workflows

To facilitate the study of novel aryl isothiocyanates like the 2,6-diethylphenyl derivative, a generalized experimental workflow for their synthesis and characterization is presented below. This is followed by a logical diagram illustrating the general mechanism of action of isothiocyanates.

Caption: A generalized experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: A logical diagram illustrating the general mechanism of action of aryl isothiocyanates at the cellular level.

References

2,6-Diethylphenyl isothiocyanate safety and handling

An In-depth Technical Guide to the Safety and Handling of 2,6-Diethylphenyl Isothiocyanate

Introduction

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. Isothiocyanates are a class of reactive compounds that require careful management in a laboratory setting. This document outlines the known hazards, safe handling protocols, personal protective equipment requirements, and emergency procedures based on data from structurally analogous compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on data for similar isothiocyanates, it is expected to be toxic and corrosive.[1][2][3] It is harmful if swallowed, inhaled, or absorbed through the skin.[4] It is also expected to cause severe skin and eye irritation or burns and may act as a lachrymator, causing tearing.[2][5] Furthermore, it may cause sensitization or an allergic reaction upon inhalation or skin contact.[1][6]

Table 1: GHS Hazard Classification for Analogous Isothiocyanates

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[1] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] |

| Aquatic Hazard (Acute & Chronic) | Category 1 / 2 | H400/H411: Very toxic to aquatic life / Toxic to aquatic life with long lasting effects.[1] |

| Flammable Liquids | Category 3 / 4 | H226/H227: Flammable liquid and vapor or Combustible liquid.[1] |

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of Analogous Isothiocyanates

| Property | Value | Source Compound |

| Boiling Point | 247 °C (lit.) | 2,6-Dimethylphenyl isothiocyanate |

| Melting Point | -21 °C (lit.) | Phenyl isothiocyanate[1][6] |

| Density | 1.085 g/mL at 25 °C (lit.) | 2,6-Dimethylphenyl isothiocyanate |

| Flash Point | 113 °C (235.4 °F) - closed cup | 2,6-Dimethylphenyl isothiocyanate |

| Refractive Index | n20/D 1.627 (lit.) | 2,6-Dimethylphenyl isothiocyanate |

| Appearance | Colorless to pale yellow, oily liquid | Allyl isothiocyanate, 2,6-Diisopropylphenyl isothiocyanate[7][8] |

| Odor | Pungent, irritating | Allyl isothiocyanate, 2,6-Diisopropylphenyl isothiocyanate[7][8] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] However, based on related compounds, it is presumed to be toxic.

-

Acute Effects : Causes burns upon ingestion, skin contact, or inhalation.[2] Symptoms of overexposure can include headache, dizziness, nausea, and vomiting.[2][6] Ingestion can cause severe damage to the digestive tract, with a risk of perforation.[2][6]

-

Sensitization : There is a significant risk of causing allergic reactions.[1] It may lead to skin sensitization, resulting in dermatitis upon re-exposure, and respiratory sensitization, which can cause asthma-like symptoms.[1]

Experimental Protocols: Safe Handling and Emergency Procedures

Standard Handling Protocol

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

-

Pre-Handling Review : Before use, thoroughly review the Safety Data Sheet (SDS) for the most current information.[4]

-

Engineering Controls : All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][5] Ensure that a safety shower and eyewash station are readily accessible.[4]

-

Personal Protective Equipment (PPE) : Don the appropriate PPE as detailed in Section 6.0.

-

Dispensing : When transferring or weighing the liquid, perform the task carefully within the fume hood to prevent the generation of aerosols or vapors.[1][4] Use only non-sparking tools.[2][9]

-

General Hygiene : Do not eat, drink, or smoke in the work area.[1][10] Wash hands and any exposed skin thoroughly after handling.[6] Immediately remove and launder any contaminated clothing before reuse.[11]

First Aid Measures Protocol

Immediate action is required in case of exposure. First aiders must protect themselves from contamination.[1][12]

-

Inhalation :

-

Skin Contact :

-

Immediately remove all contaminated clothing.[1]

-

Flush the skin with copious amounts of water for at least 15 minutes.

-

Seek immediate medical attention.

-

-

Eye Contact :

-

Ingestion :

Accidental Release Protocol

-

Evacuation and Ventilation : Evacuate all non-essential personnel from the spill area.[2] Ensure the area is well-ventilated, keeping personnel upwind of the spill.[2]

-

Control Ignition Sources : Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2]

-

Containment :

-

Cleanup :

-

Decontamination : Clean the affected area thoroughly.[1] Decontaminate and launder all protective clothing before storing or reusing it.[13]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield.[6][12] | Protects against splashes and vapors. Essential due to the corrosive nature and lachrymatory effects. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene), long-sleeved lab coat, and closed-toe shoes.[2][15] | Prevents skin contact, absorption, and potential burns or sensitization. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator with an organic vapor cartridge is required if working outside a fume hood or if exposure limits are exceeded.[3][6] | Protects against inhalation of toxic vapors and prevents respiratory sensitization. |

Fire Fighting Measures

-

Extinguishing Media : Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or dry sand.[1][2] Do not use a direct water jet, as it may spread the fire. Water mist may be used to cool containers.[2]

-

Specific Hazards : The substance is a combustible liquid.[1] Vapors are heavier than air and may travel to an ignition source and flash back.[2] Upon heating, it can form explosive mixtures with air.[1] Hazardous combustion products include nitrogen oxides (NOx), sulfur oxides, and carbon oxides.[6][12]

-

Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[2][16]

Storage and Disposal

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive and flammable materials.[2] Keep away from heat, sparks, and open flames.[2] The material is moisture-sensitive.[2][6] Store locked up, accessible only to authorized personnel.[1]

-

Disposal : Dispose of waste material in accordance with all applicable local, regional, and national regulations.[1] Do not mix with other waste.[1] Handle uncleaned containers as the product itself.[1][4]

Visualizations

Caption: Figure 1: Accidental Spill Response Workflow

Caption: Figure 2: First Aid Decision Tree

Caption: Figure 3: PPE Selection and Use Logic

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. ICSC 0372 - ALLYL ISOTHIOCYANATE [chemicalsafety.ilo.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. ALLYL ISOTHIOCYANATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. americanchemistry.com [americanchemistry.com]

- 16. Management of Firefighters’ Chemical & Cardiovascular Exposure Risks on the Fireground - PMC [pmc.ncbi.nlm.nih.gov]

Core Focus: Solubility of 2,6-Diethylphenyl Isothiocyanate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction to 2,6-Diethylphenyl Isothiocyanate

This compound is an organic compound featuring a phenyl ring substituted with two ethyl groups at positions 2 and 6, and an isothiocyanate (-N=C=S) functional group. The isothiocyanate group is known for its reactivity and is a key functional moiety in many biologically active molecules. The solubility of this compound is a critical parameter for its application in chemical synthesis, biological assays, and formulation development.

The structural characteristics of this compound, particularly the bulky, nonpolar diethylphenyl group, suggest that it will be sparingly soluble in water but should exhibit good solubility in a range of common organic solvents. The polarity of the isothiocyanate group may contribute to some solubility in moderately polar solvents.

Inferred Solubility Profile

In the absence of direct data, the solubility of this compound can be inferred by examining related compounds.

Structurally Similar Compounds:

-

2,6-Dimethylphenyl isothiocyanate: This compound is structurally very similar, with methyl groups instead of ethyl groups. While specific solubility data is scarce, it is noted to hydrolyze in water[1][2]. This suggests that prolonged exposure to aqueous environments should be avoided.

-

2-Phenylethyl isothiocyanate (PEITC): Although the substitution pattern on the phenyl ring is different, PEITC's solubility has been documented and can serve as a general guide. It is generally soluble in a range of common organic solvents.

Based on these comparisons, this compound is expected to be soluble in non-polar to moderately polar organic solvents.

Quantitative Solubility Data for an Analogous Compound

The following table summarizes the known quantitative and qualitative solubility data for 2-Phenylethyl isothiocyanate (PEITC), which can be used as an estimation for the solubility of this compound.

| Solvent | Solubility of 2-Phenylethyl isothiocyanate | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | Not Specified |

| Dimethylformamide (DMF) | ~ 30 mg/mL | Not Specified |

| Ethanol | ~ 30 mg/mL | Not Specified |

| Heptane | Soluble | Not Specified |

| Triacetin | Soluble | Not Specified |

| Water | 110 mg/L (experimental) | 20 |

Data sourced from a technical guide on the solubility of 2-Phenyl-D5-ethyl Isothiocyanate, which uses PEITC data as a proxy.[3]

Experimental Protocol for Solubility Determination

A robust and widely accepted method for determining the solubility of a compound like this compound is the saturation shake-flask method , followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) for quantification.[3]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation during the experiment.[3]

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[3]

-

-

Sample Clarification:

-

After the equilibration period, cease agitation and allow the vial to remain undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any suspended solid particles. This step is critical to prevent artificially high solubility measurements.[3]

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted solution using a validated HPLC method to determine the precise concentration of this compound.

-

The solubility is then calculated from the measured concentration, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

Unveiling 2,6-Diethylphenyl Isothiocyanate: A Technical Guide for Researchers

For Immediate Release

[City, State] – December 27, 2025 – In the landscape of pharmaceutical research and drug development, the availability of specialized reagents is paramount. This technical guide addresses the scarcity of commercial suppliers for 2,6-Diethylphenyl isothiocyanate, a compound of interest for novel therapeutic development. Due to its limited commercial availability, this document provides a comprehensive overview of its synthesis, potential applications, and relevant physicochemical properties, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

As this compound is not a standard catalog item, detailed experimental data is sparse. However, based on the known properties of its close analogue, 2,6-dimethylphenyl isothiocyanate, and general chemical principles, a profile can be extrapolated. The synthesis of this compound is primarily achieved through the reaction of its corresponding aniline precursor, 2,6-diethylaniline, which is commercially available.

Table 1: Physicochemical Properties of 2,6-Diethylaniline (Starting Material)

| Property | Value |

| CAS Number | 579-66-8 |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Boiling Point | 216 °C |

| Melting Point | -38 °C |

| Density | 0.93 g/mL |

The conversion of 2,6-diethylaniline to this compound can be accomplished via several established methods for isothiocyanate synthesis. The two most common and effective protocols involve the use of either carbon disulfide or thiophosgene.

Experimental Protocols for Synthesis

Synthesis via Carbon Disulfide

This method involves the reaction of the primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to yield the isothiocyanate.

Materials:

-

2,6-Diethylaniline

-

Carbon Disulfide (CS₂)

-

A suitable base (e.g., triethylamine, sodium hydroxide)

-

A desulfurizing agent (e.g., ethyl chloroformate, lead nitrate)

-

Organic solvent (e.g., dichloromethane, diethyl ether)

Procedure:

-

Dissolve 2,6-diethylaniline in an appropriate organic solvent.

-

Add the base to the solution.

-

Slowly add carbon disulfide to the mixture, typically at a controlled temperature (e.g., 0-10 °C), to form the dithiocarbamate salt.

-

After the formation of the salt, introduce the desulfurizing agent to induce the elimination of the corresponding sulfide and formation of the isothiocyanate.

-

The reaction mixture is then worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

The final product is purified by vacuum distillation or column chromatography.

Logical Workflow for Synthesis via Carbon Disulfide:

Synthesis via Thiophosgene

This is a more direct but also more hazardous method due to the high toxicity of thiophosgene.

Materials:

-

2,6-Diethylaniline

-

Thiophosgene (CSCl₂)

-

A non-nucleophilic base (e.g., triethylamine, calcium carbonate)

-

An inert organic solvent (e.g., dichloromethane, chloroform)

Procedure:

-

Dissolve 2,6-diethylaniline in an inert solvent.

-

Add the base to the solution.

-

Slowly add a solution of thiophosgene in the same solvent to the reaction mixture, maintaining a low temperature.

-

The reaction is typically rapid and results in the formation of the isothiocyanate and the hydrochloride salt of the base.

-

The reaction mixture is filtered to remove the precipitated salt.

-

The filtrate is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation.

Potential Applications in Research and Drug Development

Isothiocyanates have been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer models.[3] Furthermore, they are recognized as activators of the Nrf2 pathway, a key regulator of cellular antioxidant responses.[3] The bulky diethylphenyl group in this compound may confer specific steric and electronic properties that could lead to unique biological activities and target specificities, making it a valuable candidate for screening in drug discovery programs.

Potential Signaling Pathway Modulation by Isothiocyanates:

Conclusion

This compound represents an intriguing yet underexplored molecule for chemical and biological research. While its commercial unavailability presents a challenge, this guide provides the necessary foundational knowledge for its synthesis from readily available precursors. The outlined experimental protocols, based on well-established chemical transformations, offer a clear path for its preparation in a laboratory setting. The potential for this compound to exhibit significant biological activity, in line with other members of the isothiocyanate family, underscores its importance as a target for synthesis and subsequent investigation in the quest for novel therapeutic agents. Researchers are encouraged to explore the synthesis and biological evaluation of this compound to unlock its full potential.

References

The Enigmatic Reactivity of 2,6-Diethylphenyl Isothiocyanate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chemical reactivity of the isothiocyanate group in 2,6-diethylphenyl isothiocyanate, a compound of interest in drug development and chemical synthesis. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of the steric and electronic factors governing its reactivity, detailed experimental protocols for its study, and an exploration of its potential biological significance.

Core Concepts: The Influence of Steric Hindrance on Isothiocyanate Reactivity

The isothiocyanate functional group (-N=C=S) is characterized by an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. However, the reactivity of this group is significantly modulated by the nature of its substituent. In the case of this compound, the presence of two ethyl groups in the ortho positions of the phenyl ring introduces substantial steric hindrance around the reactive center. This steric bulk impedes the approach of nucleophiles, leading to a generally lower reaction rate compared to unhindered aromatic isothiocyanates like phenyl isothiocyanate.

The reaction of an isothiocyanate with a primary or secondary amine to form a thiourea is a classic example of its electrophilic nature. The lone pair of electrons on the amine's nitrogen atom attacks the central carbon of the isothiocyanate. The rate of this reaction is influenced by both the nucleophilicity of the amine and the electrophilicity of the isothiocyanate. For this compound, the steric hindrance from the ethyl groups raises the activation energy of this reaction, thus slowing it down.

Table 1: Factors Influencing the Reactivity of this compound

| Factor | Description | Impact on Reactivity of this compound |

| Steric Hindrance | The ethyl groups at the 2 and 6 positions of the phenyl ring physically obstruct the approach of nucleophiles to the electrophilic carbon of the isothiocyanate group. | Decreases reactivity compared to less substituted phenyl isothiocyanates. |

| Electronic Effects | The phenyl ring is generally electron-withdrawing, which can increase the electrophilicity of the isothiocyanate carbon. The ethyl groups are weakly electron-donating, which may slightly counteract this effect. | The net electronic effect is generally less significant than the steric hindrance in determining the overall reactivity. |

| Nucleophile Strength | The reactivity is directly proportional to the nucleophilicity of the attacking species. Stronger, less sterically hindered nucleophiles will react more readily. | Strong, small nucleophiles will react faster than bulky or weak nucleophiles. |

| Solvent Polarity | Polar solvents can stabilize charged intermediates and transition states, potentially increasing the reaction rate. | The choice of solvent can be optimized to enhance reaction rates. |

| Temperature | Increasing the reaction temperature provides more kinetic energy to overcome the activation barrier, thus increasing the reaction rate. | Higher temperatures are often required to achieve reasonable reaction times with sterically hindered isothiocyanates. |

Experimental Protocols for Studying Reactivity

The reactivity of this compound can be assessed through various experimental methods. The synthesis of thiourea derivatives is a common approach to probe its reactivity with amines. The progress of these reactions can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.

General Protocol for the Synthesis of N,N'-Disubstituted Thioureas

This protocol describes a general method for reacting this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in the anhydrous solvent (10 mL).

-

To the stirring solution, add the amine (1.0 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by TLC or HPLC. Due to the steric hindrance of this compound, the reaction may require elevated temperatures and longer reaction times compared to unhindered isothiocyanates.

-

Upon completion of the reaction (as indicated by the consumption of the starting materials), remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

HPLC Method for Monitoring Reaction Kinetics

HPLC is a powerful technique for the quantitative analysis of the reaction between this compound and a nucleophile.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%) is commonly used. The specific gradient will need to be optimized for the specific reactants and products.

-

Detection Wavelength: The wavelength should be set to a value where both the reactants and the product have significant absorbance, or at the λmax of the product for sensitive detection.

-

Procedure:

-

Prepare standard solutions of the this compound, the nucleophile, and the expected thiourea product of known concentrations to determine their retention times and to create calibration curves.

-

Initiate the reaction in a thermostated vessel.

-

At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or dilution with a cold solvent).

-

Inject the quenched sample into the HPLC system.

-

Quantify the disappearance of the reactants and the appearance of the product by integrating the respective peak areas and using the calibration curves.

-

Plot the concentration of the product versus time to determine the initial reaction rate.

-

UV-Visible Spectroscopic Method for Kinetic Analysis

For a rapid assessment of reaction kinetics, UV-Visible spectroscopy can be employed, provided there is a significant change in the UV-Vis spectrum as the reaction progresses.

Instrumentation and Conditions:

-

Spectrophotometer: A UV-Visible spectrophotometer with a thermostated cuvette holder.

-

Solvent: A UV-transparent solvent in which both reactants and products are soluble.

-

Procedure:

-

Determine the UV-Vis spectra of the this compound, the nucleophile, and the expected product to identify a suitable wavelength for monitoring the reaction. This wavelength should ideally be one where the product has a strong absorbance and the reactants have minimal absorbance.

-

In a cuvette, mix the solutions of this compound and the nucleophile at a known temperature.

-

Immediately begin recording the absorbance at the chosen wavelength as a function of time.

-

The rate of change of absorbance can be related to the rate of reaction.

-

Visualizing Reaction Mechanisms and Potential Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of the chemical transformations and biological pathways involving this compound.

General Reaction of this compound with a Nucleophile

The following diagram illustrates the fundamental reaction of this compound with an amine to form a thiourea derivative.

Caption: Reaction of this compound with an amine.

Experimental Workflow for Reactivity Analysis

The logical flow for determining the reactivity of this compound is depicted in the following workflow diagram.

Caption: Workflow for kinetic analysis of isothiocyanate reactivity.

Potential Biological Target: The Keap1-Nrf2 Signaling Pathway

Isothiocyanates are known electrophiles that can react with cysteine residues in proteins. A key biological pathway regulated by such interactions is the Keap1-Nrf2 pathway, which is central to the cellular antioxidant response. While direct evidence for the interaction of this compound with this pathway is currently limited, it represents a plausible mechanism of action based on the reactivity of other isothiocyanates.

The proposed mechanism involves the isothiocyanate modifying specific cysteine residues on the Keap1 protein. This modification leads to a conformational change in Keap1, preventing it from targeting the transcription factor Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes.

Caption: Potential activation of the Nrf2 pathway by isothiocyanates.

Conclusion

The reactivity of this compound is primarily dictated by the significant steric hindrance imposed by the ortho-diethyl substituents. This leads to a moderated electrophilicity compared to less hindered analogues, necessitating more forcing reaction conditions for transformations such as thiourea formation. The provided experimental protocols offer a robust framework for quantifying its reactivity and exploring its synthetic utility. While its specific biological targets are still under investigation, the potential for interaction with key signaling pathways, such as the Keap1-Nrf2 system, highlights its promise as a scaffold for the development of novel therapeutic agents. Further research into the quantitative kinetics and biological activity of this compound is warranted to fully elucidate its potential in drug discovery and development.

2,6-Diethylphenyl Isothiocyanate: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on 2,6-diethylphenyl isothiocyanate is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential research applications of this compound based on the well-established biological activities of the broader isothiocyanate (ITC) class of compounds and its close structural analog, 2,6-dimethylphenyl isothiocyanate. The experimental protocols and quantitative data presented herein are derived from studies on these related compounds and are intended to serve as a foundation for future investigation into the specific properties of this compound.

Introduction to Isothiocyanates

Isothiocyanates (ITCs) are a group of naturally occurring organosulfur compounds characterized by the -N=C=S functional group.[1] They are primarily found in cruciferous vegetables such as broccoli, cabbage, and watercress, where they exist as glucosinolate precursors.[2] Upon plant tissue damage, the enzyme myrosinase hydrolyzes glucosinolates to release ITCs.[2] This class of compounds, including well-studied members like sulforaphane, phenethyl isothiocyanate (PEITC), and allyl isothiocyanate (AITC), has garnered significant attention for its diverse biological activities and therapeutic potential.[1][3][4]

The biological effects of ITCs are largely attributed to their electrophilic nature, allowing them to react with nucleophilic cellular targets, most notably cysteine residues in proteins.[3] This reactivity underlies their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer progression.[3][5]

Synthesis of this compound

Experimental Protocol: General Synthesis of Aryl Isothiocyanates

This protocol is adapted from established methods for synthesizing aryl isothiocyanates and can serve as a starting point for the synthesis of this compound.

Materials:

-

2,6-diethylaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Tosyl chloride or another desulfurizing agent

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diethylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in an anhydrous solvent.

-

Formation of Dithiocarbamate Salt: Cool the solution in an ice bath and add carbon disulfide (1.2 equivalents) dropwise while stirring. Allow the reaction to stir at room temperature for 2-4 hours to form the dithiocarbamate salt intermediate.

-

Desulfurization: Cool the mixture again in an ice bath and add a solution of tosyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise. Let the reaction proceed at room temperature, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the this compound.

DOT Script for Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Potential Research Applications

Based on the extensive research on other isothiocyanates, this compound is a promising candidate for investigation in several key areas of biomedical research. The presence of the isothiocyanate functional group suggests it will share common mechanisms of action, while the 2,6-diethylphenyl substitution may influence its potency, selectivity, and pharmacokinetic properties.

Anti-Inflammatory Activity

Hypothesized Mechanism: Isothiocyanates are well-documented inhibitors of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[5] They can inhibit the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., TNF-α, IL-1β, IL-6).[5] The anti-inflammatory potential of various synthetic ITCs has been demonstrated, with structural variations influencing their inhibitory potency.[8]

Potential Research Directions:

-

Investigate the ability of this compound to inhibit NF-κB activation in various cell types (e.g., macrophages, endothelial cells).

-

Evaluate its efficacy in animal models of inflammatory diseases such as arthritis, inflammatory bowel disease, and neuroinflammation.

-

Determine its inhibitory activity against key inflammatory enzymes like COX-1 and COX-2.

DOT Script for NF-κB Signaling Pathway:

Caption: Hypothesized mechanism of anti-inflammatory action via NF-κB inhibition.

Antioxidant and Cytoprotective Effects

Hypothesized Mechanism: A hallmark of many isothiocyanates is their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). ITCs can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2, allowing it to translocate to the nucleus and activate the transcription of genes containing an Antioxidant Response Element (ARE) in their promoters. These genes encode for phase II detoxification enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3]

Potential Research Directions:

-

Assess the ability of this compound to induce Nrf2 nuclear translocation and ARE-luciferase reporter activity.

-

Quantify the upregulation of Nrf2 target genes (e.g., HO-1, NQO1) in response to treatment.

-

Evaluate its protective effects against oxidative stress-induced cell death in various cell models.

DOT Script for Nrf2 Signaling Pathway:

Caption: Hypothesized mechanism of antioxidant action via Nrf2 activation.

Anticancer Activity